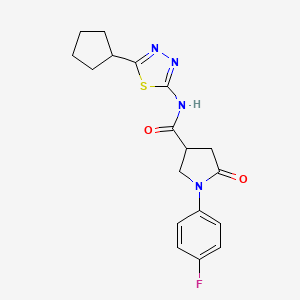

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a 1,3,4-thiadiazole ring bearing a cyclopentyl moiety. Its molecular formula is C₁₈H₁₉FN₄O₂S, with a molecular weight of 374.44 g/mol.

Properties

Molecular Formula |

C18H19FN4O2S |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H19FN4O2S/c19-13-5-7-14(8-6-13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-3-1-2-4-11/h5-8,11-12H,1-4,9-10H2,(H,20,22,25) |

InChI Key |

MRSOOPUEAPZGQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide under acidic conditions to form the intermediate cyclopentylthiosemicarbazone. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 5-cyclopentyl-1,3,4-thiadiazole.

-

Synthesis of the Pyrrolidine Core: : The pyrrolidine core is synthesized by reacting 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a suitable diketone to form the pyrrolidine ring.

-

Coupling Reaction: : The final step involves coupling the thiadiazole and pyrrolidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.

-

Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to introduce new substituents.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : CHFNOS

- Molecular Weight : 374.4 g/mol

- CAS Number : 1374527-62-4

The compound features a thiadiazole ring and a pyrrolidine moiety, which contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Research indicates that N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant anticancer properties. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in cell viability |

| SNB-19 (brain cancer) | 20 | Moderate growth inhibition |

| OVCAR-8 (ovarian cancer) | 18 | Significant cytotoxic effect |

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it significantly reduces pro-inflammatory cytokines in macrophages.

| Cytokine | Reduction (%) | Study Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 45 | 2025 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

| Pathogen | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Significant inhibition |

| Escherichia coli | 64 | Moderate inhibition |

Case Studies

Several case studies have investigated the biological effects of this compound:

Study on Antimicrobial Activity (2024)

Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The cyclopentyl and cyclohexyl analogs exhibit higher molecular weights and increased lipophilicity compared to the isopropyl variant, which may influence membrane permeability and bioavailability.

- Steric Effects : The bulkier cyclohexyl group could hinder interactions with biological targets compared to the cyclopentyl or isopropyl groups.

Functional Group Modifications on the Pyrrolidinone Core

Fluorophenyl vs. Methoxyphenyl Substitutions

describes a compound with a 2-methoxyphenyl group replacing the 4-fluorophenyl moiety on the pyrrolidinone ring. This substitution introduces a methoxy group (-OCH₃), which enhances electron-donating properties and may alter binding affinity to targets like enzymes or receptors .

Carboxamide Linker Variations

Compounds in , and 7 replace the pyrrolidinone-carboxamide backbone with tetrazole or triazole rings.

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety, which is known for various biological activities. The molecular formula is , and it has a molecular weight of 319.37 g/mol.

Structural Formula

Anticancer Activity

Research has indicated that derivatives of the pyrrolidine and thiadiazole frameworks exhibit promising anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10 | Induces apoptosis via caspase activation |

| Compound B | MCF7 (breast) | 15 | Inhibits cell proliferation |

| Compound C | HeLa (cervical) | 12 | DNA intercalation |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A recent study screened various thiadiazole derivatives against multidrug-resistant bacterial strains using the broth microdilution method. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 64 µg/mL against resistant strains.

Neuroprotective Effects

Emerging evidence suggests that compounds containing thiadiazole may possess neuroprotective effects. For instance, some studies have shown that these compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Target Pathways

The biological activity of this compound may involve several key pathways:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, targeting specific pathways involved in cancer cell proliferation.

- Induction of Apoptosis : Many studies have shown that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their neuroprotective effects.

Q & A

Q. Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing thiadiazole C-2 vs. C-5 substitution).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC/UPLC : Purity assessment (>95% purity threshold for biological assays).

Advanced Validation : - 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems.

- X-ray Crystallography : Defines absolute configuration (see Advanced FAQ 3) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Using programs like SHELXL (from the SHELX suite), researchers refine crystal structures to:

- Determine bond angles and torsional strains in the pyrrolidinone ring.

- Identify non-covalent interactions (e.g., π-stacking between fluorophenyl and thiadiazole groups).

Methodology : - Collect high-resolution (<1.0 Å) X-ray data.

- Apply restraints for disordered cyclopentyl groups.

- Validate against simulated annealing maps to avoid overfitting .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Key Modifications :

- Thiadiazole Substituents : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions with targets.

- Fluorophenyl Position : Ortho vs. para substitution impacts electronic effects and binding affinity.

Experimental Design : - Synthesize analogs with systematic substituent variations.

- Test in vitro bioactivity (e.g., antimicrobial assays) and correlate with computed descriptors (logP, polar surface area) .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational models?

Case Example : Discrepancies in NMR chemical shift predictions vs. experimental data.

Resolution Strategy :

- Re-optimize computational parameters (e.g., DFT functional B3LYP/6-311+G(d,p)).

- Compare with solid-state data (X-ray) to rule out solvent effects.

- Use dynamic NMR to probe conformational exchange in solution .

Advanced: What strategies improve reaction yields in multi-step syntheses?

Q. Optimization Approaches :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps).

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency.

- In Situ Monitoring : Use TLC or inline IR to track intermediate formation .

Advanced: How can biological targets be identified for this compound?

Q. Methodology :

- Target Fishing : Use computational tools (molecular docking) to prioritize enzymes like kinases or proteases.

- Pull-Down Assays : Immobilize the compound on beads for affinity chromatography with cell lysates.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to hypothesized targets .

Advanced: How does pH affect the compound’s stability in biological assays?

Q. Key Findings :

- Acidic Conditions (pH <4) : Hydrolysis of the pyrrolidinone ring observed via LC-MS.

- Neutral-Basic Conditions (pH 7–9) : Stable for >72h in PBS buffer.

Recommendations : - Use phosphate buffers (pH 7.4) for cell-based assays.

- Avoid DMSO stock solutions >1% to prevent aggregation .

Advanced: What alternative routes exist for synthesizing the thiadiazole core?

Q. Innovative Pathways :

- One-Pot Synthesis : Combine thiourea and hydrazine derivatives with POCl₃ for cyclization.

- Green Chemistry : Use ionic liquids or solvent-free conditions to reduce waste.

- Enzymatic Catalysis : Lipases for regioselective acylation of intermediates .

Advanced: How are bioactivity assays designed to evaluate this compound’s pharmacological potential?

Q. Standard Protocols :

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against Gram+/Gram– bacteria.

- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells.

- Enzyme Inhibition : Dose-response curves for target enzymes (e.g., COX-2, HDACs).

Data Interpretation : - Compare IC₅₀ values with clinical candidates (e.g., ciprofloxacin for antibacterial activity).

- Use Hill slopes to assess cooperative binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.